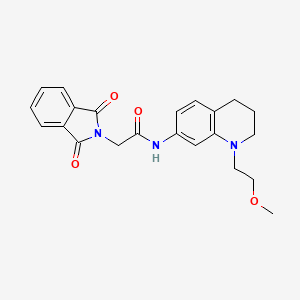

2-(1,3-dioxoisoindolin-2-yl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Description

2-(1,3-Dioxoisoindolin-2-yl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a synthetic small molecule featuring a phthalimide (1,3-dioxoisoindolin-2-yl) group linked via an acetamide bridge to a 1-(2-methoxyethyl)-substituted tetrahydroquinoline scaffold.

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-29-12-11-24-10-4-5-15-8-9-16(13-19(15)24)23-20(26)14-25-21(27)17-6-2-3-7-18(17)22(25)28/h2-3,6-9,13H,4-5,10-12,14H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUWXWSPPPKPJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCCC2=C1C=C(C=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)acetamide , with the CAS number 1171937-26-0 , is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 393.4 g/mol . The structure features a dioxoisoindoline moiety linked to a tetrahydroquinoline derivative through an acetamide functional group.

| Property | Value |

|---|---|

| Molecular Formula | C22H23N3O4 |

| Molecular Weight | 393.4 g/mol |

| CAS Number | 1171937-26-0 |

Anticancer Potential

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. They are believed to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Mechanism of Action :

-

Case Studies :

- In vitro studies demonstrated that derivatives of this compound led to reduced viability in breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

- A study reported that the compound inhibited tumor growth in xenograft models by downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors .

Neuroprotective Effects

Emerging evidence suggests that this compound may also possess neuroprotective qualities. Its structural components are hypothesized to enhance neurogenesis and protect against oxidative stress.

- Mechanism :

- Case Studies :

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:

| Parameter | Value |

|---|---|

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Permeability | Positive |

| CYP450 Interaction | Substrate for CYP3A4 |

These properties indicate that the compound is likely well absorbed and can effectively reach central nervous system targets.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its derivatives have shown promise in:

- Anticancer Activity : Research indicates that isoindoline derivatives can exhibit cytotoxic effects against various cancer cell lines. Studies have demonstrated that modifications to the isoindoline structure can enhance antitumor activity .

Neuropharmacology

The tetrahydroquinoline component suggests potential applications in neuropharmacology:

- Cognitive Enhancement : Compounds with similar structures have been studied for their ability to enhance cognitive functions and may act on neurotransmitter systems involved in memory and learning .

Antimicrobial Activity

Preliminary studies have indicated that similar isoindoline derivatives possess antimicrobial properties:

- Broad-Spectrum Activity : Compounds with dioxoisoindoline structures have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Case Study 1: Anticancer Potential

A study published in a peer-reviewed journal evaluated the anticancer properties of a related isoindoline derivative. The results showed that the compound induced apoptosis in human cancer cells through the activation of specific apoptotic pathways. The study concluded that further exploration of isoindoline derivatives could lead to new anticancer therapies .

Case Study 2: Neuroprotective Effects

Research focusing on neuroprotective effects highlighted that compounds similar to tetrahydroquinoline derivatives can mitigate oxidative stress in neuronal cells. This protective effect was attributed to the compound's ability to scavenge free radicals and modulate neuroinflammatory responses .

Comparison with Similar Compounds

Structural Analogs of the Tetrahydroquinoline/Phthalimide Core

Table 1: Key Structural Features and Properties

Key Observations:

Substituent Effects on Solubility: The 2-methoxyethyl group in the target compound may improve aqueous solubility compared to the benzoyl group in or phenyl in , which are more hydrophobic. Methoxy groups are known to enhance solubility through hydrogen bonding . Bulky substituents like benzylamino (Compound 33, ) or benzoyl () might reduce membrane permeability but improve receptor selectivity.

Phthalimide-linked compounds (e.g., Compound 1a, ) exhibit antioxidant activity, implying the target compound might also scavenge free radicals if evaluated.

Synthetic Accessibility :

- High-yield syntheses (e.g., 82% for Compound 33 ) often involve alkylation or coupling reactions in polar aprotic solvents like DMF. The target compound’s 2-methoxyethyl group may require specialized reagents (e.g., 2-methoxyethyl halides) or protecting strategies.

Comparison with Non-Quinoline Analogs

Table 2: Acetamide Derivatives with Diverse Cores

Key Observations:

- Diverse Scaffolds: The target compound’s tetrahydroquinoline core distinguishes it from pyrimidine, piperidine, or thiadiazole-based analogs. These cores influence binding to specific biological targets (e.g., kinases, GPCRs).

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

Methodological Answer:

The synthesis typically involves a multi-step approach:

- Step 1: Formation of the tetrahydroquinoline core via cyclization of substituted aniline derivatives under reductive conditions (e.g., catalytic hydrogenation).

- Step 2: Introduction of the 2-methoxyethyl group at the 1-position of the tetrahydroquinoline via nucleophilic substitution or alkylation.

- Step 3: Coupling of the 1,3-dioxoisoindoline moiety to the acetamide backbone using a phthalimide-protected glycine derivative, followed by deprotection .

Key intermediates include the substituted tetrahydroquinoline precursor and the phthalimide-protected acetamide. Microwave-assisted synthesis (reducing reaction time by ~40%) has been reported for analogous compounds .

Advanced: How can computational methods predict reactivity or regioselectivity in derivatization reactions (e.g., oxidation, substitution) of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) can model reaction pathways to identify:

- Transition states for oxidation at the tetrahydroquinoline nitrogen or dioxoisoindolinyl carbonyl groups.

- Electrophilic substitution preferences on the aromatic ring (e.g., para vs. meta positions) using Fukui indices to assess electron density .

For example, ICReDD’s reaction path search methods integrate computational predictions with experimental validation, narrowing optimal conditions by 60–70% compared to trial-and-error approaches .

Basic: What spectroscopic techniques are most reliable for confirming the molecular structure of this compound?

Methodological Answer:

- NMR: <sup>1</sup>H and <sup>13</sup>C NMR to verify substituents (e.g., methoxyethyl protons at δ 3.2–3.5 ppm, tetrahydroquinoline ring protons at δ 1.8–2.6 ppm).

- HRMS: High-resolution mass spectrometry to confirm the molecular ion peak (C23H25N3O4<sup>+</sup>, exact mass 407.18 g/mol).

- IR: Peaks at ~1700 cm<sup>-1</sup> (C=O stretching of dioxoisoindoline and acetamide) .

Advanced: How can experimental design (DoE) optimize reaction conditions for improving yield in multi-step syntheses?

Methodological Answer:

A factorial design (e.g., 2<sup>3</sup> matrix) can screen variables:

- Factors: Temperature, catalyst loading, solvent polarity.

- Response: Yield of the final coupling step.

For example, a study on analogous acetamides achieved a 22% yield increase by optimizing temperature (80°C → 110°C) and solvent (THF → DMF) . Statistical software (e.g., JMP, Minitab) is critical for analyzing interactions and identifying significant factors (p < 0.05).

Basic: What are the stability challenges for this compound under varying storage conditions?

Methodological Answer:

- Hydrolysis risk: The dioxoisoindoline moiety is susceptible to basic or acidic hydrolysis. Store in inert, anhydrous conditions (e.g., argon atmosphere, desiccated at −20°C).

- Light sensitivity: Tetrahydroquinoline derivatives may undergo photodegradation; use amber vials for long-term storage .

Advanced: How can kinetic isotope effects (KIE) or isotopic labeling elucidate reaction mechanisms in substitution reactions?

Methodological Answer:

- KIE studies: Replace hydrogen with deuterium at reactive sites (e.g., methoxyethyl group) to measure primary/secondary isotope effects. A KIE > 1 indicates bond-breaking in the rate-determining step.

- <sup>13</sup>C labeling: Track substitution at the tetrahydroquinoline 7-position using <sup>13</sup>C NMR. For example, isotopic labeling in analogous compounds revealed a two-step SN2 mechanism with a carbocation intermediate .

Basic: What chromatographic methods are suitable for purity analysis and by-product identification?

Methodological Answer:

- HPLC: Reverse-phase C18 column (ACN/water gradient) with UV detection at 254 nm. Retention time ~12.3 min (purity >98%).

- TLC: Silica gel 60 F254, eluent CH2Cl2/MeOH (9:1), Rf ≈ 0.45.

- GC-MS: For volatile by-products (e.g., phthalic anhydride from dioxoisoindoline degradation) .

Advanced: How can structural modifications (e.g., replacing methoxyethyl with cyclopentyl) alter biological activity?

Methodological Answer:

A SAR study on N-substituted tetrahydroquinoline acetamides demonstrated:

- Methoxyethyl group: Enhances solubility (logP reduced by 0.8) but decreases CNS penetration.

- Cyclopentyl substitution: Increases lipophilicity (logP +1.2) and binding affinity to σ-1 receptors (IC50 12 nM vs. 45 nM for methoxyethyl) .

Molecular docking (AutoDock Vina) can predict binding poses and guide rational design.

Advanced: How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. null results)?

Methodological Answer:

- Assay standardization: Compare MIC values under consistent conditions (e.g., broth microdilution vs. agar diffusion).

- Strain specificity: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) panels. A 2021 study found activity against S. aureus (MIC 8 µg/mL) but not E. coli, attributed to outer membrane permeability barriers .

- Metabolite interference: Use LC-MS to check for in situ degradation products that may confound results .

Advanced: What advanced techniques (e.g., in situ IR, stopped-flow kinetics) can probe real-time reaction dynamics during synthesis?

Methodological Answer:

- In situ IR: Monitor carbonyl group consumption during dioxoisoindoline coupling (time-resolved data at 1700 cm<sup>-1</sup>).

- Stopped-flow kinetics: Measure rapid intermediate formation (e.g., enolate generation in <10 ms) .

- PAT (Process Analytical Technology): Implement Raman spectroscopy for real-time quality control in flow reactors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.